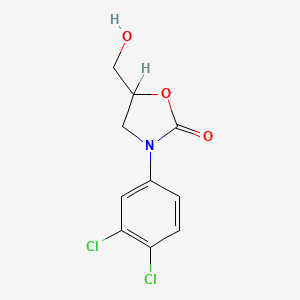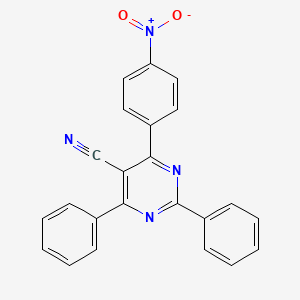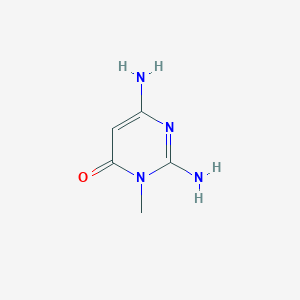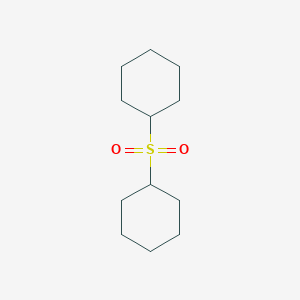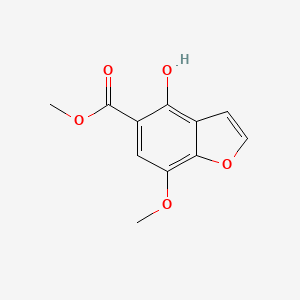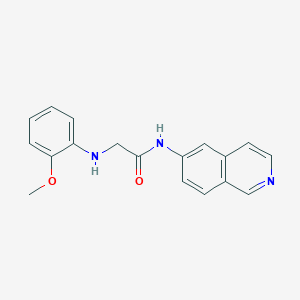
N-Isoquinolin-6-yl-N~2~-(2-methoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an isoquinoline ring and a methoxyphenyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide typically involves the following steps:
Formation of the Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the isoquinoline derivative.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis of N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the isoquinoline ring, resulting in the formation of dihydroisoquinoline derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets. The isoquinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The methoxyphenyl group may enhance binding affinity to certain enzymes or receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparación Con Compuestos Similares
N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide can be compared with other similar compounds such as:
N-(Isoquinolin-6-yl)-2-((2-hydroxyphenyl)amino)acetamide: This compound has a hydroxyl group instead of a methoxy group, which may alter its reactivity and biological activity.
N-(Isoquinolin-6-yl)-2-((2-chlorophenyl)amino)acetamide: The presence of a chlorine atom can significantly change the compound’s chemical properties and interactions.
N-(Isoquinolin-6-yl)-2-((2-nitrophenyl)amino)acetamide: The nitro group introduces electron-withdrawing effects, impacting the compound’s stability and reactivity.
The uniqueness of N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
920513-61-7 |
|---|---|
Fórmula molecular |
C18H17N3O2 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
N-isoquinolin-6-yl-2-(2-methoxyanilino)acetamide |
InChI |
InChI=1S/C18H17N3O2/c1-23-17-5-3-2-4-16(17)20-12-18(22)21-15-7-6-14-11-19-9-8-13(14)10-15/h2-11,20H,12H2,1H3,(H,21,22) |
Clave InChI |
ABZKMSMZLJKKJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



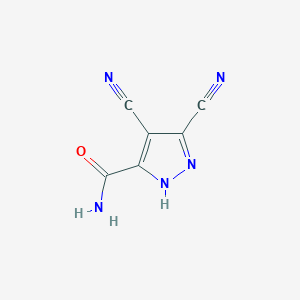
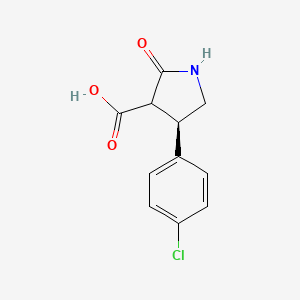
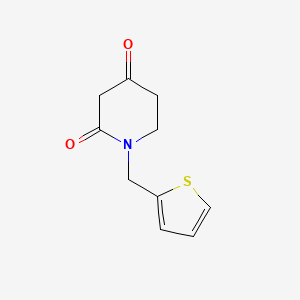

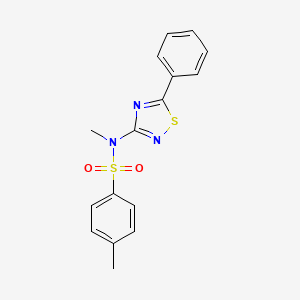

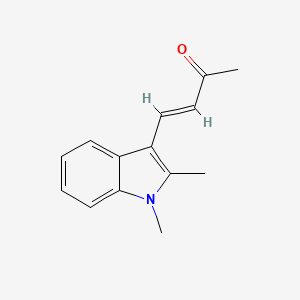
![5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one](/img/structure/B15214067.png)
